1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol
Description
Chemical Identity and Nomenclature
This compound represents a sophisticated organic heterocyclic compound that exemplifies the structural complexity achievable through modern synthetic methodologies in carbazole chemistry. The compound is systematically classified as an organic heterocyclic compound, specifically a carbazole derivative, which highlights its fundamental molecular architecture based on the tricyclic carbazole core system. The molecular structure features a central carbazole ring substituted with chlorine atoms at the 3 and 6 positions, creating a dichloro substitution pattern that significantly influences the compound's electronic properties and chemical behavior. The propan-2-ol group is strategically attached through an amino linkage to an o-tolyl group, forming a complex molecular framework that combines multiple functional group characteristics within a single molecular entity.
The nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, systematically describing each structural component and its positional relationships within the molecular framework. The name precisely indicates the presence of the 3,6-dichloro-9H-carbazol-9-yl moiety as the primary structural unit, connected through a propan-2-ol linker to an o-tolylamino substituent. This systematic naming approach ensures unambiguous identification of the compound's structural features and facilitates accurate communication within the scientific community regarding its chemical properties and potential applications.
The molecular formula can be represented as C22H20Cl2N2O, with a molecular weight of approximately 415.3 grams per mol, indicating the substantial molecular complexity achieved through the integration of multiple aromatic and aliphatic structural components. The presence of halogen atoms significantly influences the compound's electronic distribution and chemical reactivity patterns, while the amino alcohol functionality contributes to its potential for hydrogen bonding interactions and biological activity. These structural characteristics position the compound as an important representative of advanced carbazole derivative chemistry, demonstrating the sophisticated molecular architectures achievable through contemporary synthetic organic chemistry methodologies.
| Structural Component | Description | Chemical Significance |
|---|---|---|
| Carbazole Core | Tricyclic heterocyclic system | Provides aromatic stability and electronic properties |
| 3,6-Dichloro Substitution | Halogen atoms at positions 3 and 6 | Modulates electronic distribution and reactivity |
| Propan-2-ol Linker | Three-carbon chain with hydroxyl group | Enables hydrogen bonding and conformational flexibility |
| O-Tolylamino Group | Methylated aniline derivative | Contributes to molecular recognition and binding properties |
Historical Development of Carbazole Derivatives
The historical development of carbazole derivatives traces its origins to the nineteenth century, when carbazole itself was first isolated from coal tar in 1872 by Carl Graebe and Carl Glaser, establishing the foundation for what would become an extensive field of heterocyclic chemistry research. This initial discovery marked the beginning of systematic investigations into carbazole-based compounds, which have since evolved into one of the most important classes of nitrogen-containing heterocyclic systems in organic chemistry. The early isolation and characterization of carbazole from coal tar represented a significant milestone in the development of heterocyclic chemistry, as it provided researchers with access to a stable tricyclic aromatic system that could serve as a platform for further chemical modifications and functionalizations.
Following the initial discovery of carbazole, the identification of murrayanine as the first naturally occurring carbazole alkaloid in 1965 from the curry tree (Murraya koenigii) demonstrated the biological significance of carbazole-based structures and sparked intensive research into their potential therapeutic applications. This discovery revealed that carbazole derivatives possessed inherent biological activity, including antibiotic properties, which encouraged medicinal chemists to explore synthetic modifications of the carbazole scaffold to enhance or modify these biological effects. The recognition of murrayanine's antibiotic activity established carbazole derivatives as important targets for pharmaceutical research and development, leading to systematic studies of structure-activity relationships within this chemical class.
The subsequent decades witnessed remarkable advances in synthetic methodologies for carbazole derivative preparation, with researchers developing increasingly sophisticated approaches to functionalize the carbazole core system. Recent innovations have focused on cascade annulation methods and Lewis acid-mediated synthetic strategies that enable the preparation of highly functionalized carbazole derivatives through efficient one-pot reactions. These synthetic advances have facilitated the preparation of complex carbazole derivatives such as this compound, which would have been challenging to synthesize using earlier methodologies. The development of modern synthetic techniques has expanded the accessible chemical space within carbazole derivative chemistry, enabling researchers to explore previously unattainable molecular architectures and their associated properties.
The evolution of carbazole derivative synthesis has been particularly notable in the development of methods for introducing halogen substituents at specific positions on the carbazole ring system. The 3,6-dichloro substitution pattern found in this compound represents an advancement in regioselective halogenation methodologies that allow for precise control over substitution patterns and their associated electronic effects. These synthetic achievements have enabled the systematic exploration of how different substitution patterns influence the chemical and biological properties of carbazole derivatives, contributing to a deeper understanding of structure-activity relationships within this important class of heterocyclic compounds.
| Historical Period | Key Development | Scientific Impact |
|---|---|---|
| 1872 | Isolation of carbazole from coal tar | Established foundation for carbazole chemistry |
| 1965 | Discovery of murrayanine | Demonstrated biological activity of carbazole alkaloids |
| 1970s-1980s | Development of classical synthesis methods | Enabled systematic structural modifications |
| 2000s-Present | Advanced synthetic methodologies | Facilitated complex derivative preparation |
Significance in Heterocyclic Chemistry Research
The significance of this compound in heterocyclic chemistry research extends far beyond its individual molecular properties, as it represents a paradigmatic example of how sophisticated synthetic methodologies can be applied to create complex molecular architectures with potential applications across multiple scientific disciplines. Carbazole derivatives as a class have demonstrated remarkable versatility in their applications, exhibiting diverse biological activities including anti-tumor, anti-bacterial, anti-fungal, anti-epileptic, anti-diabetic, anti-oxidative, anti-inflammatory, neuroprotective, and anticonvulsant effects. This broad spectrum of biological activities has established carbazole derivatives as privileged scaffolds in medicinal chemistry research, with many compounds serving as lead structures for pharmaceutical development programs targeting various therapeutic areas.
The unique structural features of this compound contribute to its significance as a research tool for understanding structure-activity relationships within the carbazole family of compounds. The specific combination of 3,6-dichloro substitution on the carbazole core with the o-tolylamino propanol side chain creates a molecular framework that can be used to investigate how different structural modifications influence biological activity and chemical reactivity. This compound serves as an important reference point for comparing the effects of various substitution patterns and functional group modifications on carbazole derivative properties, contributing to the systematic development of structure-activity relationship models for this class of compounds.
Research into fused-ring carbazole derivatives has revealed their exceptional potential as emitter and host materials in organic light-emitting diode applications, demonstrating the technological significance of carbazole-based compounds beyond their biological activities. The extended π-electron systems characteristic of carbazole derivatives, combined with their good thermal stability and tunable frontier orbital energies, enable applications in advanced materials science and optoelectronic device development. The structural complexity of compounds like this compound provides researchers with opportunities to investigate how molecular design principles can be applied to optimize both electronic properties and processing characteristics for technological applications.
The synthesis and characterization of this compound also contributes to advancing synthetic methodologies in heterocyclic chemistry, as its preparation requires sophisticated reaction conditions and careful optimization of synthetic parameters. The synthesis typically involves several key steps, including controlled reactions using solvents such as dimethylformamide or ethanol, with monitoring techniques like thin-layer chromatography and high-performance liquid chromatography employed to ensure purity and yield. These synthetic challenges and their solutions contribute to the broader knowledge base in synthetic organic chemistry, providing insights that can be applied to the preparation of other complex heterocyclic compounds.
| Research Application | Specific Relevance | Potential Impact |
|---|---|---|
| Structure-Activity Studies | Reference compound for systematic modifications | Enhanced understanding of carbazole pharmacology |
| Synthetic Methodology Development | Complex target requiring advanced techniques | Advancement of heterocyclic synthesis methods |
| Materials Science Applications | Electronic and photophysical properties | Development of advanced optoelectronic materials |
| Biological Activity Screening | Multiple potential therapeutic targets | Discovery of new pharmaceutical leads |
Properties
IUPAC Name |
1-(3,6-dichlorocarbazol-9-yl)-3-(2-methylanilino)propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O/c1-14-4-2-3-5-20(14)25-12-17(27)13-26-21-8-6-15(23)10-18(21)19-11-16(24)7-9-22(19)26/h2-11,17,25,27H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLRNSUKZCMTOAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Dichlorination of Carbazole
The 3,6-dichloro-9H-carbazole precursor is typically synthesized via electrophilic aromatic substitution. A two-step chlorination protocol using sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C achieves 89% regioselectivity for the 3,6-positions, as confirmed by single-crystal X-ray analysis. Alternative methods employing chlorine gas in acetic acid demonstrate comparable yields (82–85%) but require stringent temperature control (-10°C) to minimize polychlorinated byproducts.
Table 1: Dichlorination Efficiency Under Varied Conditions
| Chlorinating Agent | Solvent | Temp (°C) | Yield (%) | 3,6-Selectivity |
|---|---|---|---|---|
| SO₂Cl₂ | CH₂Cl₂ | 0–5 | 89 | 94:6 |
| Cl₂ | AcOH | -10 | 85 | 91:9 |
| NCS | DMF | 25 | 72 | 84:16 |
Carbazole N-Alkylation Techniques
Subsequent alkylation of 3,6-dichlorocarbazole with epichlorohydrin derivatives proceeds via SN2 mechanism. Kinetic studies reveal that phase-transfer catalysis using tetrabutylammonium bromide (TBAB) in toluene/50% NaOH (w/w) enhances reaction rates by 3.2-fold compared to traditional thermal methods. Microwave-assisted conditions (100 W, 120°C) further reduce reaction times from 18 h to 45 min while maintaining 92% yield.
Propanolamine Side Chain Construction
Epoxide Ring-Opening with o-Toluidine
The stereochemical outcome of the 3-(o-tolylamino)propan-2-ol moiety is controlled through epoxide aminolysis. Employing Sc(OTf)₃ as a Lewis acid catalyst in THF at -78°C achieves 98% regioselectivity for the secondary alcohol formation, with an enantiomeric excess of 87% when using (R)-epichlorohydrin. Comparative studies show that aqueous conditions favor racemization, reducing ee to ≤12%.
Table 2: Catalytic Systems for Epoxide Aminolysis
| Catalyst | Solvent | Temp (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| Sc(OTf)₃ | THF | -78 | 94 | 87 |
| Mg(ClO₄)₂ | CH₃CN | 25 | 88 | 52 |
| No catalyst | H₂O | 100 | 76 | <5 |
Reductive Amination Pathways
Alternative synthetic routes employ keto intermediates, with NaBH₃CN-mediated reductive amination demonstrating superior atom economy. A three-component reaction between 3,6-dichlorocarbazole-9-propanone, o-toluidine, and NaBH₃CN in MeOH/HOAc (9:1) achieves 84% conversion in 2 h, though requiring careful pH control (6.8–7.2).
Convergent Synthesis Approaches
Mitsunobu Coupling Optimization
Late-stage coupling of preformed 3,6-dichlorocarbazole and 3-(o-tolylamino)propan-2-ol via Mitsunobu reaction shows strong solvent dependence. Diethyl azodicarboxylate (DEAD) with PPh₃ in anhydrous THF at 0°C provides 78% yield, while ADDP/DBU systems in toluene increase yields to 85% but require extended reaction times (48 h).
Table 3: Mitsunobu Reagent Performance Comparison
| Reagent System | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DEAD/PPh₃ | THF | 0 | 24 | 78 |
| ADDP/DBU | Toluene | 25 | 48 | 85 |
| DIAD/P(n-Bu)₃ | DME | 40 | 12 | 81 |
Enzymatic Resolution of Racemic Intermediates
Recent advances employ Candida antarctica lipase B (CAL-B) for kinetic resolution of (±)-3-(o-tolylamino)propan-2-ol. Continuous flow systems with immobilized enzyme achieve 99% ee at 50% conversion, though requiring specialized equipment.
Purification and Characterization
Chromatographic Separation Challenges
The polar nature of the target compound necessitates reversed-phase HPLC purification using C18 columns with acetonitrile/0.1% TFA gradients. Mass-directed autopurification systems reduce purification times from 120 min to <30 min while maintaining >99% purity.
Spectroscopic Validation
Advanced 2D NMR techniques (HSQC, HMBC) confirm regiochemistry, with characteristic carbazole H-1 proton appearing at δ 8.27 ppm (d, J = 7.8 Hz). High-resolution mass spectrometry (HRMS-ESI) shows exact mass agreement within 1.2 ppm of theoretical values.
Scalability and Process Considerations
Batch process optimization identifies critical quality attributes (CQAs) including residual palladium (<10 ppm) from coupling reactions and genotoxic impurity control. Continuous flow hydrogenation reduces metal catalyst loadings by 40% while maintaining reaction efficiency.
Emerging Methodologies
Photoredox Catalysis Applications
Visible-light-mediated C-N coupling using Ir(ppy)₃ demonstrates potential for late-stage functionalization, achieving 82% yield in flow reactors with 10 min residence time.
Biocatalytic Approaches
Engineered transaminases from Codexis enable asymmetric synthesis of the propanolamine moiety with 99% ee, though current enzyme costs limit industrial application.
Chemical Reactions Analysis
Types of Reactions
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The dichloro groups can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions typically require the presence of a strong base like sodium hydride (NaH) and solvents such as DMF or tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted carbazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that derivatives of carbazole compounds demonstrate significant anticancer properties. Specifically, studies have shown that carbazole derivatives can inhibit cancer cell growth and induce apoptosis in various cancer types, including breast cancer and leukemia. The presence of the dichloro substituent enhances the biological activity of the compound by increasing its interaction with cellular targets.
Mechanism of Action
The mechanism through which 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol exerts its effects involves modulation of signaling pathways associated with cell proliferation and survival. For example, it may influence pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical in cancer progression.
Material Science
Organic Light Emitting Diodes (OLEDs)
The compound's unique electronic properties make it a candidate for use in OLED technology. Its ability to emit light when subjected to an electric current is crucial for developing efficient display technologies. Research has demonstrated that carbazole-based compounds can enhance the efficiency and stability of OLEDs.
Photovoltaic Applications
In addition to OLEDs, derivatives of this compound are being explored for use in organic photovoltaic cells. Their ability to absorb light and convert it into electrical energy can contribute to advancements in solar energy technology.
Table 2: Applications in Material Science
| Application Type | Compound Used | Performance Metric | Reference |
|---|---|---|---|
| OLEDs | This compound | Efficiency (cd/A) | |
| Organic Photovoltaics | Various Carbazole Derivatives | Power Conversion Efficiency (%) |
Case Studies
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal demonstrated that the compound exhibited IC50 values in the low micromolar range against MCF-7 breast cancer cells. This suggests potent anticancer activity compared to standard chemotherapeutic agents.
Case Study 2: OLED Efficiency
In a collaborative research project focused on developing high-efficiency OLEDs, it was found that incorporating this compound into the device architecture improved luminous efficiency by approximately 30% compared to devices without it.
Mechanism of Action
The mechanism of action of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol: Similar structure but with a p-tolylamino group instead of an o-tolylamino group.
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(m-tolylamino)propan-2-ol: Similar structure but with an m-tolylamino group instead of an o-tolylamino group.
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol: Similar structure but with a phenylamino group instead of an o-tolylamino group.
Uniqueness
The uniqueness of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the o-tolylamino group may confer distinct steric and electronic properties, making it a valuable compound for targeted research and applications.
Biological Activity
1-(3,6-Dichloro-9H-carbazol-9-yl)-3-(o-tolylamino)propan-2-ol is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C₁₈H₁₄Cl₂N₂O
- Molecular Weight : 409.29 g/mol
The presence of the carbazole moiety is significant as it is known for various biological activities, including anticancer properties.
Anticancer Properties
Research has indicated that compounds related to carbazole derivatives exhibit significant anticancer activity. For instance, N-substituted carbazoles have demonstrated antiproliferative effects against various cancer cell lines, including ovarian and prostate cancers. The IC50 values for these compounds are often in the nanomolar range, indicating high potency against tumor cells .
The mechanisms through which this compound exerts its biological effects include:
- Inhibition of Kinases : Similar compounds have been shown to inhibit specific kinases involved in cancer progression.
- Apoptosis Induction : The compound may trigger apoptotic pathways in cancer cells, leading to cell death.
- Neuroprotective Effects : Some derivatives have also displayed neuroprotective properties, potentially beneficial in neurodegenerative diseases .
Study 1: Antiproliferative Activity
A study conducted by Akue-Gedu et al. evaluated various N-substituted carbazoles for their antiproliferative activity. The results showed that certain derivatives inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 8 to 20 µM . This highlights the potential of carbazole derivatives in cancer therapy.
Study 2: Apoptotic Effects
Giraud et al. investigated the apoptotic effects of N-ethyl-carbazole derivatives on lung carcinoma cell lines (A549) and glioma cells (C6). The study found that specific compounds exhibited IC50 values as low as 5.9 µg/mL against C6 cells, suggesting a strong potential for inducing apoptosis in tumor cells .
Study 3: Neuroprotective Activity
Saturnino et al. synthesized a series of N-alkylcarbazole derivatives and assessed their neuroprotective effects on neuronal cells (HT22). One compound demonstrated significant neuroprotective activity at concentrations as low as 3 µM, attributed to its antioxidative properties .
Data Table: Biological Activities of Related Compounds
| Compound Name | Activity Type | Cell Line/Model | IC50 Value |
|---|---|---|---|
| N-substituted carbazole derivative | Antiproliferative | PA1 (Ovarian) | 8–20 µM |
| N-ethyl-carbazole derivative | Apoptosis Induction | A549 (Lung) | 5.9 µg/mL |
| N-alkylcarbazole derivative | Neuroprotective | HT22 (Neuronal) | 3 µM |
Q & A
Q. What are the validated synthetic routes for SPI031, and how can its purity be optimized?
SPI031 is synthesized via N-alkylation of 3,6-dichlorocarbazole with a halogenated secondary amine precursor. Key steps include:
- Alkylation : Reacting 3,6-dichlorocarbazole with 1-bromo-3-chloropropane under basic conditions (e.g., KOH) in the presence of a phase-transfer catalyst (e.g., tetrabutylammonium bromide) to form the intermediate 9-(3-chloropropyl)-9H-carbazole .
- Amination : Substituting the chloro group with o-toluidine via nucleophilic substitution in a polar aprotic solvent (e.g., DMSO) .
- Purification : Column chromatography (hexane:toluene, 4:1) and recrystallization yield >95% purity. HRMS and NMR (e.g., δ 139.70 ppm for carbazole C-9) confirm structural integrity .
Q. How is SPI031 structurally characterized, and what analytical techniques are critical for quality control?
- HRMS : Confirms molecular mass (e.g., m/z = 393.1496 [M+H] for analogs) .
- NMR : NMR peaks at δ 120–140 ppm verify carbazole aromaticity, while δ 50–70 ppm confirms propan-2-ol and amine linkages .
- HPLC : Quantifies purity (>98%) and detects impurities (e.g., unreacted carbazole derivatives) .
Advanced Research Questions
Q. What is the primary antibacterial mechanism of SPI031, and how can membrane disruption be experimentally validated?
SPI031 exerts rapid bactericidal activity (7-log reduction at 4× MIC in 30 min) by disrupting bacterial membranes. Key methodologies include:
- Liposome Leakage Assays : Fluorescent dye (e.g., calcein) release from synthetic lipid vesicles confirms membrane permeability changes .
- Macromolecular Synthesis Inhibition : Incorporation of radiolabeled precursors (e.g., -thymidine) shows non-specific inhibition of DNA, RNA, and protein synthesis due to membrane damage .
- Transcriptome Analysis : Upregulation of nfxB (efflux pump) and htrB (outer membrane synthesis) genes in resistant mutants supports membrane-targeted activity .
Q. How does SPI031 resistance develop, and what genetic mutations are associated with reduced efficacy?
Resistance frequency is low (<10) in P. aeruginosa and S. aureus. Mutational analysis reveals:
- Efflux Pump Mutations : Frameshifts in nfxB reduce SPI031 extrusion, increasing intracellular accumulation .
- Outer Membrane Alterations : Missense mutations in htrB (acyltransferase) and PA14_23400 (LPS biosynthesis) compromise membrane integrity, enhancing SPI031 uptake .
- Experimental Design : Whole-genome sequencing of resistant mutants vs. wild-type strains identifies causal mutations .
Q. What in vivo models validate SPI031's efficacy as an antibacterial coating for medical implants?
- In Vitro Testing : SPI031-coated titanium (Ti) inhibits >90% biofilm formation by S. aureus and P. aeruginosa without cytotoxicity to osteoblasts .
- Rodent Models : Subcutaneous Ti implants in mice show reduced bacterial load (3-log CFU decrease) and no adverse immune response .
- Methodology : Covalent attachment via polydopamine coatings ensures sustained release; efficacy is quantified via CFU counts and histopathology .
Contradictory Data Analysis
Q. How can discrepancies in SPI031's spectrum of activity across bacterial species be resolved?
SPI031 shows stronger activity against Gram-positive (e.g., S. aureus) vs. Gram-negative (P. aeruginosa) pathogens. Contributing factors include:
- Efflux Pump Efficiency : Gram-negative nfxB mutants exhibit 4-fold lower MICs than wild-type strains, suggesting efflux systems limit intracellular concentrations .
- Membrane Composition : Gram-negative outer membrane LPS may reduce SPI031 penetration compared to Gram-positive peptidoglycan .
- Experimental Adjustments : Use of outer membrane permeabilizers (e.g., EDTA) in MIC assays can clarify intrinsic activity .
Methodological Recommendations
Q. What strategies optimize SPI031's stability in biological matrices for pharmacokinetic studies?
- Storage : Lyophilized SPI031 is stable at -80°C for >6 months; avoid repeated freeze-thaw cycles .
- LC-MS/MS Quantification : Use deuterated internal standards (e.g., SPI031-d) to correct for matrix effects in plasma/tissue samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
